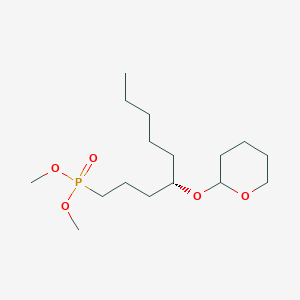
Dimethyl ((4s)-4-((tetrahydro-2h-pyran-2-yl)oxy)nonyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is a chemical compound with the molecular formula C14H29O5P. This compound is known for its unique structure, which includes a tetrahydro-2H-pyran-2-yl group and a phosphonic acid dimethyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester typically involves the reaction of a nonyl alcohol derivative with tetrahydro-2H-pyran-2-ol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.
Chemical Reactions Analysis
Types of Reactions
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphonic acid ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major product is the corresponding phosphine oxide.
Substitution: The major products are various substituted phosphonic acid esters.
Scientific Research Applications
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include signal transduction pathways that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]octyl]phosphonic acid dimethyl ester
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]decyl]phosphonic acid dimethyl ester
- (4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]dodecyl]phosphonic acid dimethyl ester
Uniqueness
(4S)-[4-[(Tetrahydro-2H-pyran-2-yl)oxy]nonyl]phosphonic acid dimethyl ester is unique due to its specific chain length and the presence of the tetrahydro-2H-pyran-2-yl group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C16H33O5P |
|---|---|
Molecular Weight |
336.40 g/mol |
IUPAC Name |
2-[(4S)-1-dimethoxyphosphorylnonan-4-yl]oxyoxane |
InChI |
InChI=1S/C16H33O5P/c1-4-5-6-10-15(21-16-12-7-8-13-20-16)11-9-14-22(17,18-2)19-3/h15-16H,4-14H2,1-3H3/t15-,16?/m0/s1 |
InChI Key |
WEJXBWLOAWUGSA-VYRBHSGPSA-N |
Isomeric SMILES |
CCCCC[C@@H](CCCP(=O)(OC)OC)OC1CCCCO1 |
Canonical SMILES |
CCCCCC(CCCP(=O)(OC)OC)OC1CCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















